

corticosterone-d8 CAS number lookup

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Pregnen-11 β ,21-diol-3,20-dione-d8
Cat. No.: B12380206

[Get Quote](#)

An In-depth Technical Guide to Corticosterone-d8 for Quantitative Bioanalysis

Abstract and Core Principles

Corticosterone is a primary glucocorticoid hormone produced in the adrenal cortex, playing a central role in the regulation of stress responses, metabolism, and immune function.[1][2] In many species, particularly rodents, it serves as the principal stress biomarker, making its accurate quantification essential for research in endocrinology, neuroscience, and pharmacology.[1][3] This guide provides a comprehensive technical overview of Corticosterone-d8 (CAS Number: 1271728-07-4), a deuterated isotopologue of corticosterone.[1][2][4][5] We will delve into its physicochemical properties, the rationale for its use as an internal standard, and a detailed, field-proven protocol for its application in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for steroid analysis.[6][7]

The foundational principle underpinning the use of Corticosterone-d8 is Isotope Dilution Mass Spectrometry (IDMS). A known quantity of the stable isotope-labeled standard (Corticosterone-d8) is added to a sample at the very beginning of the analytical process.[8][9] Because the deuterated standard is chemically identical to the endogenous analyte (corticosterone), it experiences the exact same effects of sample degradation, extraction inefficiency, ion

suppression/enhancement in the mass spectrometer (matrix effects), and instrument variability. By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix interference.[10]

Physicochemical Properties of Corticosterone-d8

Accurate identification and handling of any analytical standard begin with its fundamental properties. Corticosterone-d8 is structurally identical to corticosterone, with the exception of eight hydrogen atoms being replaced by their heavier, stable isotope, deuterium.

Property	Value
CAS Number	1271728-07-4[1][2][4][5]
Molecular Formula	C ₂₁ H ₂₂ D ₈ O ₄ [1][4]
Molecular Weight	~354.51 g/mol [3][4][5]
IUPAC Name	(8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one[4][11]
Synonyms	Kendall's compound B-d8, (11β)-11,21-Dihydroxy-pregn-4-ene-3,20-dione-d8[5]
Isotopic Purity	Typically ≥98% deuterated forms[2]
Unlabeled CAS	50-22-6[3][4]

Synthesis and Isotopic Labeling: The Basis of an Ideal Standard

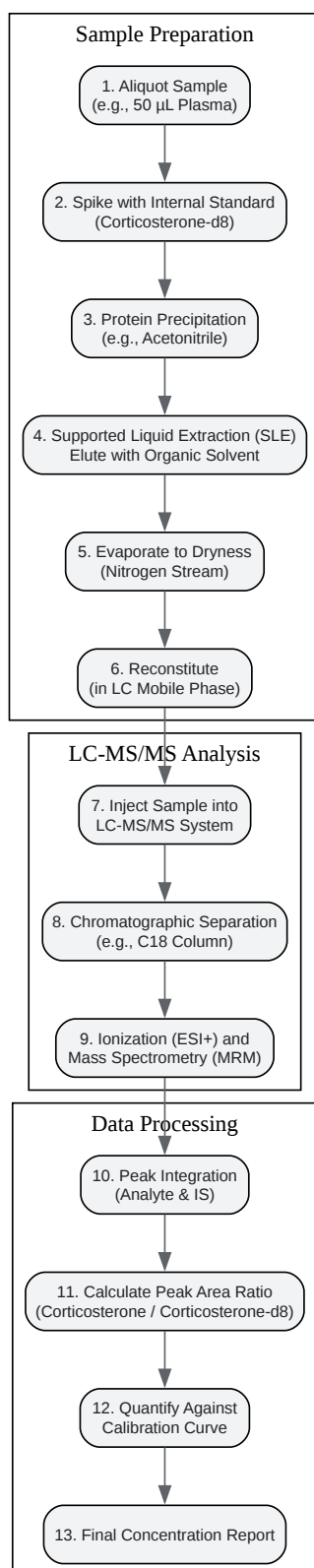
The synthesis of deuterated steroids is a specialized process designed to introduce deuterium atoms at positions that are not susceptible to back-exchange with hydrogen under typical experimental conditions. While specific proprietary methods vary, a common strategy involves the catalytic reduction of a suitable steroid precursor using deuterium gas (D₂).[12][13] For

instance, a precursor with double bonds at the desired labeling positions can be reduced in the presence of a catalyst like Palladium on carbon (Pd/C) or Wilkinson's catalyst, which facilitates the addition of deuterium across the bonds.[12][13]

The choice of deuterium as the isotopic label is critical. It provides a significant mass shift (+8 Da for Corticosterone-d8) that is easily resolved from the unlabeled analyte by a mass spectrometer, yet it does not alter the compound's chemical or chromatographic behavior. High isotopic purity ensures that the contribution of unlabeled species within the standard is negligible, preventing interference with the measurement of the endogenous analyte.[2]

Analytical Workflow for Corticosterone Quantification using Corticosterone-d8

The following diagram outlines a robust and validated workflow for the quantification of corticosterone in biological matrices, such as plasma or serum, using Corticosterone-d8 as an internal standard. This workflow is designed to maximize recovery, minimize matrix effects, and ensure data integrity.



[Click to download full resolution via product page](#)

Caption: End-to-end workflow for corticosterone quantification.

Detailed Experimental Protocol: Quantification in Plasma

This protocol describes a method using Supported Liquid Extraction (SLE), which offers high recovery and cleaner extracts compared to traditional liquid-liquid extraction.[7]

Materials and Reagents:

- Corticosterone-d8 (Internal Standard, IS)
- Corticosterone (Certified Reference Material for calibrators)
- Methanol, Acetonitrile, Water (LC-MS grade)
- Formic Acid
- Dichloromethane, Isopropanol (HPLC grade)
- 96-well Supported Liquid Extraction (SLE) plate
- 96-well collection plate
- Microcentrifuge tubes and pipettes

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 1 mg/mL stock solution of Corticosterone in methanol.
 - Prepare a 100 µg/mL stock solution of Corticosterone-d8 in methanol.[14]
 - From these stocks, prepare a series of working solutions for the calibration curve (e.g., 0.5 to 1000 ng/mL) by serial dilution in a surrogate matrix (e.g., charcoal-stripped serum or PBS).[15]
 - Prepare an Internal Standard (IS) working solution at a fixed concentration (e.g., 20 ng/mL) in methanol.

- Sample Pre-treatment:
 - Thaw plasma samples, calibrators, and quality controls (QCs) on ice.
 - Aliquot 50 μ L of each sample, calibrator, and QC into a 96-well plate or microcentrifuge tubes.[14]
 - Add 10 μ L of the IS working solution to every tube except for "blank" matrix samples. Vortex briefly.
 - Add 200 μ L of acetonitrile to each tube to precipitate proteins.[7] Vortex vigorously for 1 minute.
 - Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
- Supported Liquid Extraction (SLE):
 - Load the supernatant from the previous step onto the 96-well SLE plate.[7]
 - Allow the sample to absorb into the sorbent for at least 5 minutes.
 - Place a clean 96-well collection plate under the SLE plate.
 - Elute the analytes by adding an organic solvent. A common choice is dichloromethane with a small percentage of isopropanol (e.g., 98:2 v/v).[14] Perform the elution twice with 900 μ L of solvent each time.[9]
- Evaporation and Reconstitution:
 - Evaporate the eluate in the collection plate to complete dryness under a gentle stream of nitrogen at approximately 40-50°C.
 - Reconstitute the dried extract in 100 μ L of a solution that mimics the initial mobile phase conditions (e.g., 50:50 v/v methanol/water with 0.1% formic acid).[7][9]
 - Seal the plate, vortex for 1 minute, and centrifuge briefly before placing it in the autosampler for analysis.

LC-MS/MS Instrumentation and Parameters

The following tables provide typical starting parameters for an LC-MS/MS system. These must be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Recommended Setting
LC System	UHPLC System
Column	C18, e.g., 2.1 x 50 mm, < 2.6 μ m particle size[9] [14]
Mobile Phase A	Water + 0.1% Formic Acid[14]
Mobile Phase B	Methanol + 0.1% Formic Acid[14]
Flow Rate	0.4 mL/min[9]
Gradient	Linear gradient from ~30% B to 95% B over several minutes
Injection Volume	10-20 μ L
Column Temp.	40°C

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter	Recommended Setting
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)[16]
Analysis Mode	Multiple Reaction Monitoring (MRM)
Corticosterone Transition	m/z 347.1 → 121.1 (or 329.1)[6][16]
Corticosterone-d8 Transition	m/z 355.3 → 100.2 (or similar fragment)[17]
Dwell Time	50-100 ms
Collision Gas	Argon

Data Processing and Method Validation

The trustworthiness of an analytical method is established through rigorous validation. The use of Corticosterone-d8 is central to this process.

Caption: Logic of quantification using an internal standard.

- Calibration Curve Construction: The peak area of the analyte (corticosterone) is divided by the peak area of the internal standard (corticosterone-d8) for each calibrator. This peak area ratio is plotted against the known concentration of each calibrator. A linear regression is applied to generate a standard curve.[17]
- Quantification of Unknowns: The peak area ratio for each unknown sample is calculated and its concentration is determined by interpolating from the calibration curve.
- Method Validation: The method's performance must be validated by assessing:
 - Linearity: The range over which the assay is accurate, typically demonstrated by a correlation coefficient (R^2) of ≥ 0.99 for the calibration curve.[6]
 - Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (e.g., within $\pm 20\%$).[16]

- Accuracy & Precision: Determined by analyzing QC samples at multiple concentrations (low, mid, high) in replicate on the same day (intra-day) and on different days (inter-day). [15] Acceptance criteria are typically within $\pm 15\%$ ($\pm 20\%$ at the LLOQ).

Conclusion

Corticosterone-d8 is an indispensable tool for researchers, scientists, and drug development professionals who require accurate and reliable data on corticosterone levels. Its use as an internal standard in isotope dilution mass spectrometry provides a self-validating system that corrects for nearly all sources of analytical error, from sample preparation through to detection. By following a well-structured and validated workflow as outlined in this guide, laboratories can achieve the highest level of confidence in their bioanalytical results, enabling robust conclusions in both preclinical and clinical research.

References

- Samtani, M. N., Jusko, W. J., & Balthasar, J. P. (2006). Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study. *Journal of Chromatography B*, 832(1), 114-122. Available from: [\[Link\]](#)
- Li, F., & Rice, K. C. (2005). A concise method for the preparation of deuterium-labeled cortisone: Synthesis of [6,7-2H]cortisone. *Steroids*, 70(10), 685-688. Available from: [\[Link\]](#)
- Treglia, M., et al. (2018). Quantitative analysis of 11-dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry. *Journal of Mass Spectrometry*. Available from: [\[Link\]](#)
- Van der Stelt, M., et al. (2020). Non-Invasive Monitoring of Corticosterone Levels in Mouse Urine with Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. *Metabolites*, 10(11), 459. Available from: [\[Link\]](#)
- Wong, Y. N., & Fevurly, J. F. (1995). Analysis of corticosterone in rat plasma by high-performance liquid chromatography. *Journal of Pharmaceutical and Biomedical Analysis*, 13(8), 1065-1069. Available from: [\[Link\]](#)

- Kirk, D. N., & Miller, D. C. (1988). Total synthesis of cortisol: application to selective deuteration at C-1 and C-19. *Journal of the Chemical Society, Perkin Transactions 1*, 1988, 1653-1658. Available from: [\[Link\]](#)
- Au, S. H., et al. (2023). Isolation of Hemiketal and Hydroxy Ketone Tautomers of Synthetic Intermediates Each Affording 18-Hydroxycortisol-1,6,7-d3. *ACS Omega*, 8(30), 27367-27375. Available from: [\[Link\]](#)
- Gathercole, L. L., et al. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. *protocols.io*. Available from: [\[Link\]](#)
- PubChem. (n.d.). (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-Hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one. Retrieved March 10, 2026, from [\[Link\]](#)
- Agilent Technologies. (n.d.). Supplementary Subjects and methods Description of the LC-MS/MS method. Retrieved March 10, 2026, from [\[Link\]](#) (Note: This is a representative document describing similar methods).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [caymanchem.com](https://www.caymanchem.com) [[caymanchem.com](https://www.caymanchem.com)]
- 2. [lumiprobe.com](https://www.lumiprobe.com) [[lumiprobe.com](https://www.lumiprobe.com)]
- 3. [isotope.com](https://www.isotope.com) [[isotope.com](https://www.isotope.com)]
- 4. Corticosterone-d8 (Major) | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 5. [scbt.com](https://www.scbt.com) [[scbt.com](https://www.scbt.com)]
- 6. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- [7. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [8. medchemexpress.com \[medchemexpress.com\]](https://medchemexpress.com)
- [9. ec.bioscientifica.com \[ec.bioscientifica.com\]](https://ec.bioscientifica.com)
- [10. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [11. \(8S,9S,10R,11S,13S,14S,17S\)-2,2,4,6,6,17-Hexadeuterio-17-\(2,2-dideuterio-2-hydroxyacetyl\)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta\[a\]phenanthren-3-one | C₂₁H₃₀O₄ | CID 59476913 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [12. ovid.com \[ovid.com\]](https://ovid.com)
- [13. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [14. protocols.io \[protocols.io\]](https://protocols.io)
- [15. \(PDF\) Analysis of corticosterone in rat plasma by high-performance liquid chromatography \[academia.edu\]](#)
- [16. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [17. mdpi.com \[mdpi.com\]](https://mdpi.com)
- To cite this document: BenchChem. [corticosterone-d8 CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12380206/docs#corticosterone-d8-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)